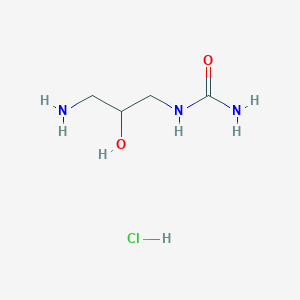

![molecular formula C16H14ClN3O4S B2647675 2-(5-chloro-2-nitrobenzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide CAS No. 893097-85-3](/img/structure/B2647675.png)

2-(5-chloro-2-nitrobenzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

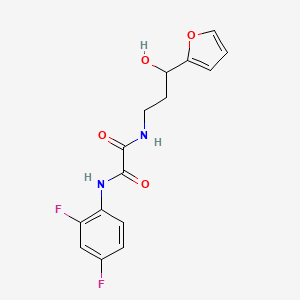

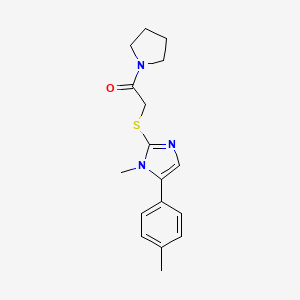

The compound “2-(5-chloro-2-nitrobenzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide” is a complex organic molecule. It contains a thiophene ring, which is a five-membered heteroaromatic compound containing a sulfur atom . Thiophene and its derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .

Scientific Research Applications

Organic Synthesis and Functional Materials

Research in organic chemistry has explored the synthesis and functionalization of similar compounds to 2-(5-chloro-2-nitrobenzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide, focusing on their fluorescent properties and potential applications in materials science. For instance, functional compounds derived from bi-functional methyl 5-nitro-l,3-benzodioxole-4-carboxylates, designed as artificial β-amino acid homologues, were found to be non-fluorescent but produced fluorescent products in reactions such as thiol coupling and photo-activated transformation (Nishida et al., 2005). Such properties could be harnessed in developing novel fluorescent materials for sensing and imaging applications.

Antitumor Agents

Another area of research involves the development of hypoxia-selective cytotoxins, which are compounds that exhibit cytotoxicity under hypoxic conditions, a characteristic of many solid tumors. A study on the regioisomers of a novel hypoxia-selective cytotoxin showed varying degrees of cytotoxicity and hypoxic selectivity, highlighting the potential of structurally similar compounds in cancer therapy (Palmer et al., 1996).

Catalysis and Chemical Transformations

In the realm of catalysis, research has focused on the base-induced transformation of related compounds, leading to the formation of novel structures through ring-opening and intramolecular cyclization reactions. Such transformations are crucial for synthesizing diverse organic molecules with potential applications in drug development and materials science (Androsov, 2008).

Asymmetric Synthesis

The field of asymmetric synthesis has also seen applications of related compounds, with studies demonstrating the use of thiourea-catalyzed Michael addition reactions to achieve high enantioselectivity. This methodology is vital for producing chiral molecules that are important in pharmaceuticals (Inokuma et al., 2006).

Sensing and Magnetic Properties

In materials science, the functionalization of metal-organic frameworks (MOFs) with similar compounds has been explored to imbue these materials with sensing activities and magnetic properties. Such MOFs have applications in gas adsorption, sensing, and catalysis, demonstrating the versatility of these compounds in functional materials development (Wang et al., 2016).

Future Directions

Thiophene and its derivatives have attracted great interest in industry as well as academia due to their wide range of therapeutic properties . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . This includes the potential for the development of new drug molecules that could offer some of the greatest hopes for success in the present and future .

properties

IUPAC Name |

2-[(5-chloro-2-nitrobenzoyl)amino]-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14ClN3O4S/c1-18-15(22)13-9-3-2-4-12(9)25-16(13)19-14(21)10-7-8(17)5-6-11(10)20(23)24/h5-7H,2-4H2,1H3,(H,18,22)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGJRJWILGPGLHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(5-chloro-2-nitrobenzamido)-N-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(3,4-Dimethylphenyl)-2-(3-hydroxypropyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2647602.png)

![6-chloro-N2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl]pyridine-2,5-dicarboxamide](/img/structure/B2647605.png)

![N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)-2-(p-tolyl)-2H-tetrazole-5-carboxamide](/img/structure/B2647608.png)

![methyl 4-[4-methyl-2-(methylsulfanyl)-5,6-dihydro-7H-pyrrolo[2,3-d]pyrimidin-7-yl]phenyl ether](/img/structure/B2647613.png)